molecular formula C26H31N3O4 B2760402 (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1235710-52-7

(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2760402
CAS RN: 1235710-52-7
M. Wt: 449.551
InChI Key: BRWSXJXBGGCIPS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.551. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

The study on pyrrole derivatives, including the synthesis of compounds with furan and acryloyl groups similar to the query compound, demonstrates advanced methods in organic synthesis and characterization. Singh et al. (2014) synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate by aldol condensation, showcasing techniques relevant for the synthesis of complex organic molecules. Spectroscopic analyses such as FT–IR, 1H NMR, and UV–visible were used for compound verification, providing a foundation for research into similar complex compounds (Singh, Rawat, & Sahu, 2014).

Computational Study and Molecular Interaction

The same study also detailed quantum chemical calculations to correlate with experimental data, offering insights into the computational analysis of molecular structures. Molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and other computational techniques were utilized to predict interaction sites and nature, which are essential for understanding the behavior of complex molecules in various environments (Singh, Rawat, & Sahu, 2014).

Potential Antiprotozoal Applications

Research on compounds containing furan and piperidine groups has demonstrated potential antiprotozoal activity. Ismail et al. (2004) synthesized a compound with a furan-2-yl and piperidine structure showing strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens. This suggests the possibility of similar compounds being explored for antiprotozoal or antimicrobial applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Molecular Interaction with Receptors

Another aspect of scientific research applications for such compounds is their interaction with biological receptors. Shim et al. (2002) explored the molecular interaction of a cannabinoid receptor antagonist, providing a model for understanding how complex organic molecules interact with specific biological targets. This research is fundamental for drug discovery and development processes, especially in identifying compounds with potential therapeutic benefits (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-18-5-6-22(14-19(18)2)29-17-21(15-25(29)31)26(32)27-16-20-9-11-28(12-10-20)24(30)8-7-23-4-3-13-33-23/h3-8,13-14,20-21H,9-12,15-17H2,1-2H3,(H,27,32)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWSXJXBGGCIPS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.